Cas no 154773-33-8 (Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate)

Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate is a versatile glycol ether ester with applications in industrial and specialty chemical formulations. Its structure combines an ethyl ester group with a polyether chain terminated by a hydroxyl group, offering balanced solubility in both polar and nonpolar media. This compound is valued for its efficacy as a solvent, plasticizer, or intermediate in polymer synthesis, particularly where controlled hydrophilicity is required. The hydroxyl functionality allows for further chemical modifications, enhancing its utility in reactive systems. Its low volatility and favorable environmental profile make it suitable for coatings, adhesives, and ink formulations requiring stable performance.
Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate structure
154773-33-8 structure
Product Name:Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate
CAS No:154773-33-8
MF:C8H16O5
MW:192.209643363953
CID:2102516
PubChem ID:14353587
Update Time:2025-06-12

Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, 2-[2-(2-hydroxyethoxy)ethoxy]-, ethyl ester
    • Acetic acid, [2-(2-hydroxyethoxy)ethoxy]-, ethyl ester
    • ethyl 8-hydroxy-3,6-dioxaoctanoate
    • Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate
    • SCHEMBL243267
    • AKOS028112861
    • MFCD30470172
    • DA-76689
    • CS-0148308
    • PEG2-ethyl acetate
    • HY-138436
    • Ethyl 2-(2-(2-hydroxyethoxy)ethoxy)acetate
    • HO-PEG2-CH2COOET
    • SY310987
    • AT11840
    • 154773-33-8
    • D84682
    • Inchi: 1S/C8H16O5/c1-2-13-8(10)7-12-6-5-11-4-3-9/h9H,2-7H2,1H3
    • InChI Key: GHNWJTOZQSLFIF-UHFFFAOYSA-N
    • SMILES: O(CCO)CCOCC(=O)OCC

Computed Properties

  • Exact Mass: 192.09977361g/mol
  • Monoisotopic Mass: 192.09977361g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 9
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65
  • XLogP3: -0.5

Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Additional information on Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate

Recent Advances in the Application of Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate (CAS: 154773-33-8) in Chemical Biology and Pharmaceutical Research

Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate (CAS: 154773-33-8) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique ether and ester functional groups, has been explored for its role in drug delivery systems, prodrug development, and as a building block in the synthesis of more complex molecules. Recent studies have highlighted its utility in enhancing solubility, improving bioavailability, and facilitating targeted drug release, making it a valuable asset in modern therapeutic strategies.

One of the most notable applications of Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate is in the design of prodrugs. Prodrugs are biologically inactive compounds that undergo enzymatic or chemical transformation in vivo to release the active drug. The compound's ability to form stable yet cleavable linkages with active pharmaceutical ingredients (APIs) has been leveraged to improve pharmacokinetic properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the development of a prodrug for an anti-inflammatory agent, resulting in enhanced tissue penetration and reduced systemic toxicity.

In addition to prodrug applications, Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate has been investigated for its role in drug delivery systems. Its amphiphilic nature allows it to act as a surfactant or co-solvent, facilitating the formulation of poorly water-soluble drugs. Recent research has shown its efficacy in nanoemulsions and micellar systems, where it contributes to the stability and controlled release of encapsulated therapeutics. A 2022 study in International Journal of Pharmaceutics reported its use in a nanoemulsion formulation for a hydrophobic anticancer drug, achieving significant improvements in drug loading and release kinetics.

Beyond its pharmaceutical applications, Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate has also been explored in chemical biology as a linker or spacer in bioconjugation chemistry. Its flexible ethylene glycol chain provides steric flexibility, making it suitable for conjugating biomolecules such as peptides, proteins, and nucleic acids. A recent 2023 publication in Bioconjugate Chemistry highlighted its use in the synthesis of antibody-drug conjugates (ADCs), where it served as a stable linker that ensured efficient payload release upon internalization into target cells.

The synthesis and scalability of Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate have also been subjects of recent research. Advances in green chemistry have led to the development of more sustainable synthetic routes, reducing reliance on hazardous reagents and minimizing environmental impact. A 2023 study in Green Chemistry described a solvent-free catalytic process for its production, achieving high yields and purity while adhering to green chemistry principles.

In conclusion, Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate (CAS: 154773-33-8) continues to demonstrate its versatility and value in chemical biology and pharmaceutical research. Its applications in prodrug design, drug delivery systems, and bioconjugation chemistry underscore its potential to address key challenges in drug development and therapeutic delivery. Future research is expected to further explore its utility in novel formulations and targeted therapies, solidifying its role as a critical tool in the advancement of modern medicine.

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